4-(Methylsulfonyl)-2-(trifluoromethyl)phenyl isocyanate
Description
4-(Methylsulfonyl)-2-(trifluoromethyl)phenyl isocyanate is a chemical compound characterized by the presence of a methylsulfonyl group, a trifluoromethyl group, and an isocyanate group attached to a phenyl ring
Properties
IUPAC Name |
1-isocyanato-4-methylsulfonyl-2-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO3S/c1-17(15,16)6-2-3-8(13-5-14)7(4-6)9(10,11)12/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUIFZGJPJWSDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)N=C=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the trifluoromethylation of a suitable phenyl precursor, followed by sulfonylation and subsequent conversion to the isocyanate derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Methylsulfonyl)-2-(trifluoromethyl)phenyl isocyanate can undergo various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles to form ureas, carbamates, and other derivatives.
Oxidation and Reduction: The methylsulfonyl group can be oxidized or reduced under specific conditions.
Addition Reactions: The isocyanate group can participate in addition reactions with compounds containing active hydrogen atoms
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, and oxidizing or reducing agents for modifying the methylsulfonyl group. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include ureas, carbamates, and other derivatives resulting from the reaction of the isocyanate group with nucleophiles. Oxidation or reduction of the methylsulfonyl group can lead to sulfoxides or sulfides .
Scientific Research Applications
4-(Methylsulfonyl)-2-(trifluoromethyl)phenyl isocyanate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly those containing trifluoromethyl and methylsulfonyl groups
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 4-(Methylsulfonyl)-2-(trifluoromethyl)phenyl isocyanate involves its reactivity with nucleophiles, leading to the formation of various derivatives. The trifluoromethyl and methylsulfonyl groups can influence the compound’s reactivity and interactions with molecular targets. These groups can enhance the compound’s lipophilicity, metabolic stability, and overall pharmacokinetic profile .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethylthio)phenyl isocyanate: Similar structure but with a trifluoromethylthio group instead of a methylsulfonyl group.
Trifluoromethyl ketones: Compounds containing a trifluoromethyl group and a ketone functionality.
Uniqueness
4-(Methylsulfonyl)-2-(trifluoromethyl)phenyl isocyanate is unique due to the combination of the trifluoromethyl and methylsulfonyl groups, which confer specific chemical properties and reactivity.
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